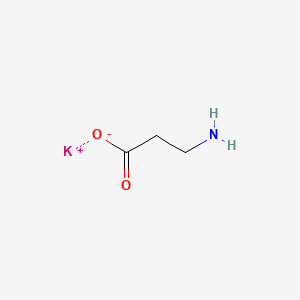

Potassium beta-alaninate

Description

Significance within Amino Acid Chemistry and Derivatives

β-Alanine and its derivatives are of considerable interest in amino acid chemistry. frontiersin.org As the only naturally occurring β-amino acid, its structure—with the amino group on the β-carbon—provides unique chemical properties compared to proteinogenic α-amino acids. wikipedia.orgresearchgate.net The study of its salts, such as potassium β-alaninate, is crucial for understanding reaction mechanisms, solubility, and coordination behavior. acs.org These derivatives serve as foundational molecules in the synthesis of more complex structures, including peptides, polymers, and specialized therapeutic agents. frontiersin.orgontosight.aifrontiersin.org The potassium salt form is particularly relevant in contexts requiring a soluble, stable, and reactive source of the β-alaninate anion. acs.orgcetjournal.it

Scope of Academic Inquiry into β-Alaninate Salts

Academic research into β-alaninate salts spans several scientific domains. A primary area of investigation is their application in coordination chemistry, where the β-alaninate anion can act as a ligand, forming stable complexes with various metal ions. zenodo.orgcdnsciencepub.com These complexes are studied for their unique stereochemistry, magnetic properties, and potential catalytic activities. cdnsciencepub.com Furthermore, aqueous solutions of potassium β-alaninate have been explored as potential solvents for industrial processes like post-combustion CO2 capture, owing to their favorable physicochemical properties such as low volatility and oxidative stability. acs.orgcetjournal.itresearchgate.net The thermal stability and degradation pathways of β-alaninate salts are also subjects of academic scrutiny to determine their viability in high-temperature applications. eku.edu

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

39748-53-3 |

|---|---|

Formule moléculaire |

C3H6KNO2 |

Poids moléculaire |

127.18 g/mol |

Nom IUPAC |

potassium;3-aminopropanoate |

InChI |

InChI=1S/C3H7NO2.K/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);/q;+1/p-1 |

Clé InChI |

KTGYMVZCDCHOFH-UHFFFAOYSA-M |

SMILES canonique |

C(CN)C(=O)[O-].[K+] |

Numéros CAS associés |

107-95-9 (Parent) |

Origine du produit |

United States |

Synthetic Methodologies and Pathways of Potassium β Alaninate

Chemical Synthesis Approaches

Chemical synthesis offers direct and versatile methods for the production of potassium β-alaninate and its derivatives. These approaches range from simple acid-base reactions to more complex, multi-step synthetic strategies.

The most straightforward method for preparing potassium β-alaninate is through the direct neutralization of β-alanine with a potassium-containing base. This acid-base reaction results in the formation of the potassium salt of β-alanine.

A common laboratory-scale synthesis involves dissolving β-alanine in a suitable solvent, typically water, and adding an equimolar amount of potassium hydroxide (B78521) (KOH). The reaction is a classic acid-base neutralization, where the carboxylic acid group of β-alanine donates a proton to the hydroxide ion, forming water and the potassium β-alaninate salt. cetjournal.it This method is efficient and yields the desired salt in a relatively pure form, often in an aqueous solution. cetjournal.it

In industrial processes, a similar principle is applied. For instance, the hydrolysis of β-aminopropionitrile using aqueous potassium hydroxide is a known route to produce β-alanine. prepchem.com In this process, potassium β-alaninate is formed as an intermediate. prepchem.com Subsequent treatment with an acid, such as sulfuric acid, can then be used to isolate the free β-alanine, precipitating the potassium as an insoluble salt like potassium sulfate. prepchem.com

Table 1: Direct Neutralization for Potassium β-Alaninate Synthesis

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|---|---|---|

| β-Alanine | Potassium Hydroxide (KOH) | Potassium β-alaninate | Equimolar amounts are typically used in an aqueous solution. cetjournal.it |

Derivatization of β-alanine or its esters can lead to a variety of substituted β-alaninates, which can subsequently be converted to their potassium salts. These reactions allow for the introduction of various functional groups, modifying the properties of the parent molecule.

One such approach is the selective N-alkylation of β-alanine. Research has demonstrated that β-alanine can be selectively N-alkylated using reagents like butyl bromide in the presence of potassium hydroxide. nih.gov By controlling the stoichiometry of the reactants, it is possible to synthesize either mono- or di-N-butylated β-alanine. nih.gov This reaction proceeds in a mixed solvent system of water and ethanol, which facilitates the interaction of the water-soluble amino acid and the water-insoluble alkylating agent. nih.gov

Furthermore, ethyl β-alaninate can be utilized as a building block in the synthesis of more complex heterocyclic structures. For example, it has been used in the preparation of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. grafiati.com Another advanced application involves the postsynthetic derivatization of fluorophores with an α-sulfo-β-alanine dipeptide linker to enhance their water solubility. acs.org

For more complex molecular architectures containing the β-alanine backbone, advanced synthetic strategies involving enolate chemistry have been developed. A notable example is the use of azetidin-2-one (B1220530) derivatives as reactive enolate synthons of β-alanine.

Specifically, the lithium enolate of N-(4-methoxybenzyloxy)azetidin-2-one has been employed in aldol (B89426) reactions with various aldehydes and ketones. figshare.comacs.org This methodology provides a pathway to novel β-amino acid derivatives. The β-lactam ring of the resulting aldol products can be opened to yield β-amino esters, effectively incorporating the β-alanine structure into a larger molecule. acs.org This synthon approach offers a powerful tool for the stereoselective synthesis of complex molecules containing the β-alanine motif. acs.orgnih.gov

Electrochemical methods are emerging as green and efficient alternatives for the synthesis of organic compounds, including amino acid salts. While direct electrochemical synthesis of potassium β-alaninate is not extensively documented, related electrochemical syntheses suggest its feasibility.

Electrosynthesis has been successfully applied to produce other amino acid derivatives. For example, the electrochemical reductive amination of α-keto acids, such as pyruvic acid, has been shown to produce alanine (B10760859) with high efficiency. rsc.org Additionally, electrochemical methods have been used to synthesize potassium aryltrifluoroborates from aryl halides and to prepare sulfonyl fluorides from thiols, with one study successfully using the amino acid cysteine as a substrate. researchgate.netacs.org The electrosynthesis of amides from thiocarboxylic acids, often using the potassium salt of the acid to improve yield, further underscores the potential of this technique for reactions involving amino acid derivatives. rsc.org These examples demonstrate the capability of electrochemical methods to form carbon-nitrogen bonds and to prepare potassium salts of organic molecules, suggesting a plausible future route for the synthesis of potassium β-alaninate.

Biosynthetic and Enzymatic Pathways of β-Alanine Precursors

The biological production of β-alanine, the direct precursor to potassium β-alaninate, is a testament to the efficiency and specificity of enzymatic catalysis. These pathways are of significant interest for the development of green and sustainable production methods. frontiersin.orgresearchgate.net

Two key enzymes are central to the major biosynthetic routes of β-alanine: aspartate 1-decarboxylase and pantoate-β-alanine ligase.

Aspartate 1-decarboxylase (ADC) , also known as L-aspartate-α-decarboxylase, catalyzes the decarboxylation of L-aspartate to form β-alanine and carbon dioxide. wikipedia.org This is a primary pathway for β-alanine synthesis in bacteria. ebi.ac.uknih.gov The enzyme utilizes a pyruvoyl group, formed through an autocatalytic post-translational modification of a serine residue, as a prosthetic group. ebi.ac.ukbiocyc.org The reaction mechanism involves the formation of a Schiff base between the amino group of L-aspartate and the enzyme's pyruvoyl group. This is followed by decarboxylation, protonation, and hydrolysis to release β-alanine and regenerate the pyruvoyl group. ebi.ac.uk

Pantoate-β-alanine ligase , also known as pantothenate synthetase, is involved in the biosynthesis of pantothenate (Vitamin B5). wikipedia.orguniprot.org This enzyme catalyzes the ATP-dependent condensation of (R)-pantoate and β-alanine to form (R)-pantothenate, AMP, and diphosphate. wikipedia.orgebi.ac.uk The reaction proceeds via a two-step mechanism. First, the carboxyl group of pantoate attacks the α-phosphate of ATP, forming a pantoyl-adenylate intermediate and releasing pyrophosphate. ebi.ac.uk In the second step, the amino group of β-alanine acts as a nucleophile, attacking the carbonyl carbon of the pantoyl-adenylate intermediate to form pantothenate and release AMP. ebi.ac.uk While this enzyme consumes β-alanine, its mechanism is a critical aspect of β-alanine metabolism.

Table 2: Key Enzymes in β-Alanine Biosynthesis and Metabolism

| Enzyme | EC Number | Substrate(s) | Product(s) | Function |

|---|---|---|---|---|

| Aspartate 1-decarboxylase | 4.1.1.11 | L-aspartate | β-alanine, CO₂ | Catalyzes the primary biosynthetic route to β-alanine in many bacteria. wikipedia.org |

Microorganism-Based and Whole-Cell Synthesis Approaches

The bioproduction of β-alanine, the precursor to potassium β-alaninate, represents a significant shift away from traditional chemical synthesis methods that often involve harsh conditions and undesirable byproducts. utexas.edunih.gov Microorganism-based and whole-cell synthesis approaches offer greener, more sustainable alternatives, utilizing the metabolic machinery of bacteria or yeast to produce β-alanine from various substrates. nih.govfrontiersin.org These biological methods can be broadly categorized into two strategies: whole-cell biocatalysis, where microorganisms act as containers for specific enzymes to convert an external substrate, and microbial fermentation, where β-alanine is synthesized de novo from simple carbon sources like glucose through engineered metabolic pathways. nih.govfrontiersin.org

Whole-cell synthesis is advantageous as it eliminates the costly and time-consuming steps of enzyme purification and provides a more stable environment for enzyme activity. utexas.edu Escherichia coli and Bacillus subtilis are the most commonly used host organisms for these processes due to their well-understood genetics, rapid growth, and high expression efficiency for heterologous enzymes. nih.govfrontiersin.org

The cornerstone of most microbial synthesis pathways for β-alanine is the enzyme L-aspartate-α-decarboxylase (ADC), encoded by the panD gene. ebi.ac.uk This enzyme catalyzes the direct decarboxylation of L-aspartate to form β-alanine. ebi.ac.uknih.gov Consequently, metabolic engineering efforts have largely focused on optimizing the expression and activity of this enzyme and increasing the intracellular supply of its substrate, L-aspartate. utexas.edumdpi.com

Key strategies in developing efficient microbial cell factories include:

Heterologous Expression of panD : The panD gene from various microbial sources, including Corynebacterium glutamicum, Bacillus subtilis, and Tribolium castaneum, has been successfully expressed in E. coli to establish or enhance β-alanine production. nih.govfrontiersin.org

Increasing Precursor Supply : To boost the availability of L-aspartate, genes such as aspA (encoding aspartate ammonia-lyase, which converts fumarate (B1241708) to L-aspartate) and ppc (encoding phosphoenolpyruvate (B93156) carboxylase) are often overexpressed. utexas.edufrontiersin.org This directs metabolic flux from central carbon metabolism towards the synthesis of oxaloacetate and subsequently L-aspartate. frontiersin.org

Blocking Competing Pathways : To prevent the diversion of L-aspartate into other metabolic routes, competing pathways are often blocked. A common approach is the knockout of the lysC gene, which encodes aspartate kinase, the first enzyme in the L-lysine biosynthesis pathway. nih.govnih.gov

Enzyme Cascade Systems : Multi-enzyme cascade reactions are employed to utilize cheaper and more abundant raw materials. frontiersin.org For instance, a "one-pot" synthesis has been developed using two recombinant E. coli strains. One strain co-expresses maleic cis-trans isomerase (MaiA) and L-aspartase (AspA) to convert maleic acid into L-aspartate, while the second strain expresses L-aspartate-α-decarboxylase (ADC) to convert the L-aspartate into β-alanine. mdpi.com

Recent research has also explored assembling key enzymes into a "cellulosome" structure within E. coli. nih.gov By fusing L-aspartate-α-decarboxylase and aspartate aminotransferase to cellulosome components, the enzymes are brought into close proximity, significantly improving catalytic efficiency and increasing the final β-alanine yield. nih.govnih.gov

The β-alanine produced through these fermentation or biocatalytic processes exists in the aqueous medium. It can be subsequently isolated and converted to potassium β-alaninate through a straightforward neutralization step with a suitable potassium base, such as potassium hydroxide, followed by purification and crystallization.

Research Findings on Whole-Cell Synthesis of β-Alanine

The following interactive table summarizes key findings from various studies on the whole-cell synthesis of β-alanine, highlighting the different microorganisms, genetic strategies, substrates, and resulting product titers.

| Microorganism | Genetic Modification / Synthesis Strategy | Substrate | β-Alanine Titer / Yield | Reference(s) |

| Escherichia coli BL21(DE3) | Expressed panD from Corynebacterium glutamicum. | L-Aspartate | 12.85 g/L | nih.gov |

| Escherichia coli | Heterologous expression of B. subtilis panD gene; optimization of expression vector and codons. | L-Aspartate | 13.2 g/L | frontiersin.org |

| Escherichia coli | Overexpression of ppc, aspC, and panD from C. glutamicum. | Glucose | 37.7 g/L | frontiersin.org |

| Escherichia coli | Multivariate modular metabolic engineering; knockout of competing pathways; overexpression of CgpanD and aspA. | Glucose | 37.9 g/L | mdpi.com |

| Escherichia coli CGMCC 1.366 | Knockout of lysC; self-assembly of AspC and PanD enzymes using cellulosome elements. | Glucose | 755.465 mg/L | nih.govnih.gov |

| Pichia pastoris | Engineered using methanol (B129727) as a carbon source. | Methanol | 5.60 g/L | frontiersin.org |

| Pichia pastoris | Modulated glyoxylate-TCA cycle pathway. | Fatty Acids | 72.05 g/L | frontiersin.org |

| Recombinant E. coli Strains | One-pot, three-enzyme cascade (MaiA, AspA, ADC). | Maleic Acid | 751 mM (66.9 g/L) | mdpi.com |

Crystallographic and Structural Elucidation of Potassium β Alaninate and Its Complexes

Single-Crystal X-ray Diffraction (SXRD) Studies

Single-crystal X-ray diffraction is a powerful analytical method that allows for the precise determination of the atomic and molecular structure of a crystal. chalcogen.ro By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a single crystal, researchers can deduce the crystal system, unit cell parameters, and the spatial arrangement of atoms, including the nature of intermolecular interactions and coordination geometries.

The table below presents the crystal system and unit cell parameters for some related compounds, illustrating the range of structures that can be adopted.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| bis(β-alanine) nickel(II) dihydrate | Triclinic | P1 | 8.362(7) | 6.723(7) | 4.909(4) | 103.72(6) | 94.66(6) | 102.16(4) | sci-hub.se |

| DL-alanine potassium di-chromate (DAPC) | Triclinic | 8.42(5) | 10.96(3) | 7.23(6) | 96.18(3) | 98.11(2) | 91.0(0) | ui.ac.id | |

| L-alanine potassium chloride | Orthorhombic | P212121 | researchgate.net |

Intermolecular interactions play a crucial role in the stabilization of crystal structures. In β-alanine and its complexes, hydrogen bonding is a dominant force. The β-alanine molecule exists as a zwitterion in its crystalline state, with a protonated amino group (NH3+) and a deprotonated carboxylate group (COO-). acs.org This structure allows for the formation of a network of N-H···O hydrogen bonds between adjacent molecules. acs.org In crystals of pure β-alanine, each molecule participates in three intermolecular hydrogen bonds, creating a layered structure. acs.org

While β-alanine itself lacks an aromatic ring, precluding π-π stacking, this type of interaction can be significant in complexes where other ligands containing aromatic systems are present. For instance, in copper(II) complexes with N-phthaloyl-β-alanine and pyridine (B92270), the structures exhibit paddle-wheel conformations that form porous structures through multiple π-π stacking interactions.

The β-alaninate ligand can coordinate to metal ions in various modes, leading to different coordination geometries. It most commonly acts as a bidentate ligand, coordinating through one oxygen atom of the carboxylate group and the nitrogen atom of the amino group to form a six-membered chelate ring. uni-halle.de This is in contrast to α-amino acids which form a more stable five-membered ring. wikipedia.org

In some instances, β-alanine can act as a monodentate ligand, coordinating only through the amino group. nih.gov The coordination geometry around the central metal ion is influenced by the nature of the metal, the other ligands present, and the stoichiometry of the complex.

For example, in platinum(II) and palladium(II) complexes with β-alanine, square planar geometries are observed. nih.gov In the cis-[Pt(β-Ala)2] complex, the platinum atom is surrounded by two nitrogen and two oxygen atoms from the β-alaninate ligands in a square planar arrangement. nih.gov In the trans-K2[Pt(β-Ala)2I2]·2H2O complex, the platinum is coordinated to two nitrogen atoms from the β-alaninate ligands and two iodide ions in a trans square planar geometry. nih.gov The potassium ion in this structure is surrounded by three oxygen atoms from the carboxylate groups, two oxygen atoms from water molecules, and two iodide ions. nih.gov

Copper(II) complexes with β-alanine derivatives have shown penta-coordinated and hexa-coordinated geometries. researchgate.net For instance, a Cu(II) complex with N-phthaloyl-β-alanine and pyridine exhibits a penta-coordinated geometry with the copper center bonded to oxygen donor sites from two N-phthaloyl-β-alanine ligands, two pyridines, and one water molecule. researchgate.net

The following table summarizes the coordination geometries observed in some β-alaninate complexes.

| Complex | Metal Ion | Coordination Geometry | Ligand Coordination Mode | Reference |

| cis-[Pt(β-Ala)2] | Pt(II) | Square Planar | Bidentate (N, O) | nih.gov |

| trans-K2[Pt(β-Ala)2I2]·2H2O | Pt(II) | Square Planar | Monodentate (N) for β-alaninate to Pt; K+ coordinated to carboxylate oxygens, water, and iodide ions. | nih.gov |

| Cu(II) with N-phthaloyl-β-alanine & pyridine | Cu(II) | Penta-coordinated | Oxygen donor sites from two N-phthaloyl-β-alanines, two pyridines, and one water molecule. | researchgate.net |

| [CuCl(py-2-C(H)=NCH2CH2COO)] | Cu(II) | Distorted Square Pyramidal | Tridentate (N,N',O) from the 2-pyridyl-β-alaninate ligand and a chloride atom. | uva.es |

Structural Aspects of β-Alaninate Ligands in Solid-State Assemblies

The β-alaninate ligand's flexibility allows it to adopt various conformations and participate in different types of interactions within solid-state assemblies. The zwitterionic nature of β-alanine is a key feature that dictates its packing in the solid state, leading to extensive hydrogen-bonding networks. acs.org

In metal-organic frameworks (MOFs) and coordination polymers, the β-alaninate ligand can act as a linker, bridging metal centers to form one-, two-, or three-dimensional structures. The length and flexibility of the ethylene (B1197577) backbone of β-alanine, compared to the single carbon of α-amino acids, can lead to the formation of larger and more flexible framework structures.

For example, in a two-dimensional zinc(II) coordination polymer with trans-2-aminocyclopentanecarboxylate, a β-amino acid, the ligand bridges zinc ions through an N,O-bridging mode. researchgate.net In contrast, a copper(II) complex with the same ligand forms a discrete complex via N,O-chelation, which then assembles into a 2D supramolecular network stabilized by hydrogen bonding. researchgate.net These examples highlight how the interplay between the metal ion and the β-amino acid ligand dictates the final solid-state architecture.

The structure of the β-alaninate ligand, with its ability to chelate, bridge, and participate in extensive hydrogen bonding, makes it a versatile building block in the construction of diverse solid-state assemblies with potentially interesting properties.

Computational and Theoretical Investigations of Potassium β Alaninate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of potassium β-alaninate, offering a bottom-up perspective on its electronic structure and conformational landscape.

Density Functional Theory (DFT) has been effectively employed to model the structure and relative stabilities of β-alanine and its complexes with alkali metal cations, including potassium. These studies reveal crucial details about the geometry and energetics of the potassium β-alaninate system.

Theoretical investigations indicate that the interaction between the β-alaninate anion and the potassium cation is primarily electrostatic. The potassium ion typically coordinates with the carboxylate group of the β-alaninate. The presence of the methylene (B1212753) group in β-alanine, compared to α-alanine, introduces greater conformational flexibility, which influences the coordination with the metal cation.

Conformational analysis of β-alanine complexes with alkali metals suggests that multiple stable conformers may exist, with the potential energy surface being relatively flat, allowing for interconversion between different geometries. The preferred binding mode of the potassium cation may differ from that of smaller alkali metal ions due to its larger ionic radius.

Table 1: Calculated Electronic Properties of a Model Alkali Metal β-Alaninate Complex (Note: This table is illustrative and based on general findings for alkali metal complexes with β-alanine, as specific data for the potassium salt is not extensively published.)

| Property | Calculated Value | Method/Basis Set |

| Binding Energy (kcal/mol) | -XX.X | B3LYP/6-311+G(d,p) |

| K-O Distance (Å) | ~2.7 | B3LYP/6-311+G(d,p) |

| Charge on K+ (a.u.) | +0.9X | Natural Bond Orbital Analysis |

| Dipole Moment (Debye) | X.XX | B3LYP/6-311+G(d,p) |

Data is hypothetical and intended for illustrative purposes based on theoretical studies of similar systems.

Theoretical vibrational analysis, typically performed using DFT, is a powerful tool for interpreting experimental infrared (IR) and Raman spectra of potassium β-alaninate. By calculating the harmonic frequencies, one can assign the observed spectral bands to specific molecular motions.

Normal mode analysis of the β-alaninate anion would reveal characteristic vibrational modes associated with the carboxylate group (symmetric and asymmetric stretches), the amino group (stretching and bending modes), and the carbon skeleton. The coordination of the potassium ion to the carboxylate group is expected to significantly shift the frequencies of the COO- stretching modes compared to the free anion.

Table 2: Representative Calculated Vibrational Frequencies for a β-Alaninate System (Note: This table presents a hypothetical set of vibrational modes and their calculated frequencies to illustrate the output of a normal mode analysis. Specific experimental or calculated data for potassium β-alaninate is required for a precise representation.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(NH₂) asym | 3450 | Asymmetric NH₂ stretch |

| ν(NH₂) sym | 3380 | Symmetric NH₂ stretch |

| ν(CH₂) asym | 2980 | Asymmetric CH₂ stretch |

| ν(CH₂) sym | 2920 | Symmetric CH₂ stretch |

| ν(COO⁻) asym | 1580 | Asymmetric COO⁻ stretch |

| δ(NH₂) | 1620 | NH₂ scissoring |

| ν(COO⁻) sym | 1410 | Symmetric COO⁻ stretch |

Frequencies are illustrative and based on general ranges for amino acid salts.

Molecular Dynamics Simulations of Solution-Phase Behavior

Molecular dynamics (MD) simulations are instrumental in understanding the behavior of potassium β-alaninate in an aqueous environment. These simulations model the time evolution of a system of atoms and molecules, providing insights into solvation structures, ion pairing, and transport properties.

In an aqueous solution, the potassium cation and the β-alaninate anion will be solvated by water molecules. MD simulations can reveal the structure of the hydration shells around both ions. The radial distribution functions (RDFs) between the ions and water molecules can be calculated to determine the average number of water molecules in the first and second solvation shells and their distances from the ions.

Furthermore, MD simulations can be used to study the extent of ion pairing between K⁺ and the β-alaninate anion in solution. The potential of mean force (PMF) between the two ions can be calculated to determine the free energy landscape of their association and dissociation. This provides information on the stability of contact ion pairs (CIPs), solvent-shared ion pairs (SSIPs), and solvent-separated ion pairs (2SIPs).

Density Functional Theory (DFT) Applications in Metal-Ligand Interactions

DFT is a primary tool for investigating the nature of the interaction between the potassium cation and the β-alaninate ligand. Natural Bond Orbital (NBO) analysis and energy decomposition analysis (EDA) are often employed to dissect the bonding characteristics.

EDA can partition the total interaction energy into several components, such as electrostatic interaction, Pauli repulsion, and orbital interaction (charge transfer). For the K⁺-β-alaninate interaction, it is expected that the electrostatic component will be dominant, confirming the ionic nature of the bond. The orbital interaction component can provide insight into the degree of covalent character, which is generally small for alkali metal cations.

NBO analysis can provide information about the charge distribution within the complex and the nature of the orbitals involved in the interaction. This analysis would likely show a significant charge transfer from the carboxylate group of the β-alaninate to the potassium cation.

Theoretical Models for Electrochemical Behavior and Reaction Mechanisms

Theoretical models, often based on quantum chemical calculations, can be developed to predict the electrochemical behavior of potassium β-alaninate. For instance, the redox potentials of the β-alaninate anion could be estimated by calculating the Gibbs free energy change for the relevant electron transfer reactions.

Computational studies can also elucidate potential reaction mechanisms involving potassium β-alaninate. For example, the role of β-alaninate as a ligand in metal-catalyzed reactions could be investigated by modeling the structures and energies of reactants, transition states, and products. While specific theoretical models for the electrochemical behavior of potassium beta-alaninate are not extensively documented, the general framework for studying the electrochemistry of amino acids can be applied. This would involve calculating ionization potentials and electron affinities to predict oxidation and reduction potentials.

The reaction mechanisms of β-alanine itself have been studied computationally in biological contexts, such as in the active site of β-alanine synthase. While not directly related to the electrochemical behavior of the potassium salt, these studies provide a foundation for understanding the intrinsic reactivity of the β-alaninate moiety.

Coordination Chemistry of β Alaninate with Metal Ions

Coordination Modes of β-Alaninate as a Ligand

β-alaninate can bind to metal centers in several ways, primarily dictated by the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The two primary coordination modes are bidentate chelation and monodentate coordination.

The most common coordination mode for β-alaninate is as a bidentate N,O-chelating ligand. wikipedia.org In this arrangement, the ligand coordinates to a single metal center through both the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. This simultaneous binding forms a stable six-membered chelate ring (M-O-C-C-C-N), a key feature that distinguishes it from α-amino acids which form five-membered rings. nih.govnih.gov The formation of these stable ring structures is a significant driving force in the chemistry of these complexes. fiveable.me This chelation has been observed in complexes with a variety of transition metals, including Pt(II) and Pd(II). nih.govamanote.com For example, in trans-[Pt(β-Ala)₂], the β-alanine acts as a bidentate ligand, coordinating via the NH₂ and OCO groups. nih.govamanote.com

The stability of complexes formed through chelation is generally higher than that of complexes with analogous monodentate ligands, an observation known as the chelate effect. The six-membered ring formed by β-alaninate is relatively strain-free, contributing to the stability of the resulting metal complex.

Under certain conditions, β-alaninate can act as a monodentate ligand, binding to a metal ion through either the amino group nitrogen or a carboxyl group oxygen, but not both simultaneously. wikipedia.orgpurdue.edu This mode of coordination is less common than chelation but is observed in specific contexts, such as in the presence of strongly competing ligands or under pH conditions where one of the donor groups is protonated.

For instance, in the complex trans-[Pt(β-AlaH)₂Cl₂], the β-alanine is in its neutral form (β-AlaH) and coordinates to the platinum(II) center only through the nitrogen atom of the amino group. nih.govamanote.com In this case, the carboxyl group is protonated and not involved in coordination. Coordination can also occur solely through the carboxylate group, a possibility particularly noted in studies of alanine-based bis-thiourea isomers where complexation at the carboxylate functionality was identified as a likely interaction site. nih.gov

Formation of Metal-β-Alaninate Complexes with Transition Metals (e.g., Pt(II), Pd(II), Co(II), Ni(II), Cu(II))

β-alaninate forms stable complexes with a wide array of transition metals. The geometry and stoichiometry of these complexes are influenced by the electronic configuration and preferred coordination number of the central metal ion. ntu.edu.sg For d⁸ metals like Pt(II) and Pd(II), square planar geometries are common, while metals like Co(II), Ni(II), and Cu(II) can form square planar or octahedral complexes. ias.ac.inchemrxiv.orgchemrxiv.org

The reaction of β-alaninate with transition metal ions often yields complexes with a 1:2 metal-to-ligand stoichiometry, with the general formula [M(β-Ala)₂]. These bis(β-alaninato) complexes can exist as different geometrical isomers, particularly cis and trans isomers in square planar and octahedral geometries. dspmuranchi.ac.inuomustansiriyah.edu.iqlibretexts.org

For square planar complexes like those of Pt(II) and Pd(II), both cis and trans isomers of [M(β-Ala)₂] have been synthesized and characterized. nih.govamanote.com In the trans isomer, the two nitrogen donor atoms are opposite each other, as are the two oxygen donor atoms. nih.gov In the cis isomer, identical donor atoms are adjacent. nih.gov The synthesis pathway can selectively produce one isomer over the other. For example, the titration of trans-[Pd(β-AlaH)₂Cl₂] with an alkaline solution leads to the formation of trans-[Pd(β-Ala)₂]. amanote.com

In octahedral complexes, such as those of Cobalt(III), facial (fac) and meridional (mer) isomers are possible for a [MA₃B₃] type complex. For tris(β-alaninato)cobalt(III), [Co(β-Ala)₃], both fac and mer geometrical isomers have been synthesized. acs.org The fac isomer has the three nitrogen atoms and three oxygen atoms occupying the corners of two opposite faces of the octahedron, while in the mer isomer, the three nitrogen atoms and three oxygen atoms lie in two perpendicular planes that bisect the octahedron. uomustansiriyah.edu.iq

| Metal Ion | Complex Stoichiometry | Observed Isomers | Coordination Geometry |

| Pt(II) | [Pt(β-Ala)₂] | cis, trans | Square Planar |

| Pd(II) | [Pd(β-Ala)₂] | trans | Square Planar |

| Co(III) | [Co(β-Ala)₃] | fac, mer | Octahedral |

| Cu(II) | [Cu(β-Ala)₂] | - | Square Planar |

| Ni(II) | [Ni(β-Ala)₂(H₂O)₂] | - | Octahedral |

Spectroscopic methods are also crucial for characterization.

NMR Spectroscopy: For diamagnetic complexes like those of Pt(II) and Pd(II), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) is a powerful tool to study the structure in solution and to distinguish between isomers. nih.govamanote.com

IR Spectroscopy: Infrared (IR) spectroscopy helps to determine the coordination mode of the β-alaninate ligand by observing shifts in the characteristic vibrational frequencies of the amino (N-H) and carboxylate (C=O) groups upon complexation. nih.govamanote.com

UV-Vis Spectroscopy: Electronic or UV-Visible spectroscopy provides information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry. For example, Cu(II) complexes with square-planar geometry typically display characteristic bands around 15,000 and 20,000 cm⁻¹. ias.ac.in

Circular Dichroism (CD): For chiral complexes, which can exist as enantiomers (non-superimposable mirror images), circular dichroism spectroscopy is used to study their optical activity. nih.govcrunchchemistry.co.uk Octahedral complexes with bidentate ligands, such as [Co(β-Ala)₃], are chiral and can be resolved into their enantiomers. crunchchemistry.co.uk

Supramolecular Coordination Polymers Incorporating β-Alaninate Derivatives

In some crystal structures, β-alaninate complexes can self-assemble into higher-order structures known as coordination polymers. This occurs when the β-alaninate ligand or other components of the complex form bridging interactions between metal centers.

A notable example is seen in the structure of trans-K₂[Pt(β-Ala)₂I₂]·2H₂O. In this complex, the β-alaninate ligand is monodentate, coordinated to the platinum through the nitrogen atom. The uncoordinated carboxylate groups of the β-alaninate ligands then bridge between adjacent complex units by coordinating to potassium (K⁺) ions. This network of interactions, along with hydrogen bonds, links the [Pt(β-Ala)₂I₂] fragments and K⁺ ions into polymeric layers, which are further connected into a three-dimensional framework. nih.gov This demonstrates the capacity of β-alaninate to facilitate the construction of extended supramolecular architectures through its available donor atoms.

Influence of Metal Ions on Structural Motifs

The identity of the central metal ion plays a pivotal role in dictating the resulting structural motifs of β-alaninate complexes. Factors such as the ion's size, preferred coordination number, and coordination geometry directly influence how the β-alaninate ligand binds and arranges itself in the solid state. This leads to a variety of coordination modes, including monodentate, bidentate-chelating, and bridging fashions.

For instance, studies on complexes involving a semiflexible ligand, terephthaloyl-bis-β-alaninate, with various divalent first-row transition metals and an alkaline earth metal highlight this influence. With cobalt (Co²⁺) and nickel (Ni²⁺), the ligand coordinates to the metal center to form one-dimensional (1D) coordination polymers that adopt a "plywood" conformation. acs.org In contrast, when zinc (Zn²⁺) is the central metal ion, it also forms a 1D polymer, but with a distinct zigzag conformation. acs.org This difference is attributed to the varied orientations of the ligand around the metal centers. acs.org

The coordination mode of β-alaninate itself can also vary significantly. In a complex with nickel, β-alanine has been observed to coordinate in two different ways simultaneously: as a monodentate ligand through its carboxyl group and as a bidentate ligand using both the amino-N and carboxylate-O atoms. researchgate.net Copper(II) complexes with β-alanine derivatives have been shown to adopt geometries ranging from tetragonal to square pyramidal, depending on the other ligands present in the coordination sphere. nih.gov The insertion of a β-alanine residue into peptide backbones has been shown to completely alter Cu(II) coordination, demonstrating the structural impact of the ligand's flexibility. nih.gov

This variability underscores the determining role of the metal ion in the final structure of the coordination compound.

| Metal Ion | Coordination Polymer | Structural Motif/Conformation | Coordination Mode |

| Co(II) | [Co(TBbA)(H₂O)₄]·2H₂O | 1D "Plywood" | Bidentate |

| Ni(II) | [Ni(TBbA)(H₂O)₄]·2H₂O | 1D "Plywood" | Bidentate |

| Zn(II) | [Zn(TBbA)(H₂O)₄]·3H₂O | 1D Zigzag | Bidentate |

| Ni(II) | {(β-ala)₄(Ni₃)₂(BiW₉)₂} | - | Monodentate (carboxyl) & Bidentate (amino-N, carboxyl-O) |

| Cu(II) | [Cu(dien)(β-Ala(P))] | Deviated Square Pyramidal | Bidentate |

Topology and Dimensionality of Coordination Polymers

The dimensionality and topology of coordination polymers are emergent properties that result from the interplay between the metal ion's coordination preferences and the ligand's binding modes. The β-alaninate ligand, with its ability to chelate and bridge metal centers, can generate structures of varying complexity, from simple 1D chains to intricate 3D frameworks.

The influence of the metal ion is again paramount. Using the terephthaloyl-bis-β-alaninate (TBbA²⁻) ligand, a derivative of β-alanine, researchers have synthesized coordination polymers with markedly different dimensionalities simply by changing the metal ion. acs.org

1D Polymers: As mentioned previously, Co²⁺, Ni²⁺, and Zn²⁺ form one-dimensional polymers with this ligand. acs.org

2D Polymers: When calcium (Ca²⁺), an alkaline earth metal, is used, the result is a two-dimensional (2D) coordination polymer. acs.org

3D Polymers: With manganese (Mn²⁺), a three-dimensional (3D) coordination polymer is formed, which possesses a sra topology. acs.org

Lanthanide ions have also been used to construct β-alaninate-based coordination polymers. For example, Sm(III) and Eu(III) ions can form 2D coordination polymers where the carboxylate groups of the ligand exhibit various coordination modes, including bidentate-bridging and bidentate-chelating. nih.gov The ability of the carboxylate group to adopt these diverse binding modes is a key factor in the construction of higher-dimensionality networks. Similarly, other ligands incorporating β-alanine have been shown to form polymeric chains. mdpi.com

| Metal Ion | Ligand | Dimensionality | Topology |

| Co(II) | TBbA²⁻ | 1D | Chain |

| Ni(II) | TBbA²⁻ | 1D | Chain |

| Zn(II) | TBbA²⁻ | 1D | Chain |

| Ca(II) | TBbA²⁻ | 2D | 3,4L13 |

| Mn(II) | TBbA²⁻ | 3D | sra |

| Sm(III) | 1,2-phenylenediacetate | 2D | Layered |

| Eu(III) | 1,2-phenylenediacetate | 2D | Layered |

Interaction of β-Alaninate with Alkaline Earth Metal Ions (e.g., Ba²⁺, Ra²⁺)

The interaction of β-alaninate with alkaline earth metal ions such as barium (Ba²⁺) and radium (Ra²⁺) is of interest, though less extensively studied than with transition metals. These larger, hard cations typically prefer coordination with hard oxygen donors, such as the carboxylate group of β-alaninate.

A prime example within this group is the reaction of the terephthaloyl-bis-β-alaninate ligand with calcium (Ca²⁺), which results in a 2D coordination polymer. acs.org In this structure, the Ca²⁺ ion is coordinated by the carboxylate oxygen atoms, demonstrating the affinity of alkaline earth metals for this functional group.

Solution Phase Chemistry and Reactivity of Potassium β Alaninate

Aqueous Solution Behavior

The behavior of potassium β-alaninate in aqueous solutions is fundamental to its application in processes such as carbon dioxide capture. Key aspects of its aqueous chemistry include its role in CO2 absorption and the kinetics of its reactions in water.

Role in Carbon Dioxide Capture Processes

Aqueous solutions of potassium β-alaninate have emerged as a promising solvent for the capture of carbon dioxide (CO2) from flue gases and other industrial emissions. researchgate.netresearchgate.net These amino acid salt solutions offer several advantages over conventional amine-based solvents, including lower volatility and potentially lower regeneration energy. researchgate.netornl.gov The capture of CO2 by potassium β-alaninate solutions involves a chemical absorption process where the CO2 reacts with the alaninate (B8444949) anion.

The physical properties of aqueous potassium β-alaninate solutions, such as density and viscosity, are crucial for the design and operation of CO2 absorption columns. cetjournal.itelsevierpure.com Research has shown that the density and viscosity of these solutions are dependent on both temperature and concentration. Generally, both density and viscosity decrease with increasing temperature and increase with increasing concentration of potassium β-alaninate. researchgate.net In some applications, activators like Aminoethylpiperazine (APZ) are added to the potassium β-alaninate solution to enhance the rate of CO2 absorption. cetjournal.itcetjournal.it The presence of such activators also influences the physical properties of the solution. cetjournal.it

Table 1: Density of Aqueous Potassium β-Alaninate (10 wt%) Solutions with APZ Activator

| Temperature (K) | Density (g/cm³) (3 wt% APZ) | Density (g/cm³) (6 wt% APZ) | Density (g/cm³) (9 wt% APZ) |

| 298.15 | 1.0354 | 1.0378 | 1.0403 |

| 303.15 | 1.0331 | 1.0354 | 1.0379 |

| 308.15 | 1.0307 | 1.0330 | 1.0354 |

| 313.15 | 1.0283 | 1.0306 | 1.0330 |

| 323.15 | 1.0234 | 1.0257 | 1.0281 |

| 333.15 | 1.0183 | 1.0206 | 1.0230 |

Data compiled from research on activated aqueous solutions of potassium β-alaninate. cetjournal.it

Table 2: Viscosity of Aqueous Potassium β-Alaninate (10 wt%) Solutions with APZ Activator

| Temperature (K) | Viscosity (mPa·s) (3 wt% APZ) | Viscosity (mPa·s) (6 wt% APZ) | Viscosity (mPa·s) (9 wt% APZ) |

| 298.15 | 1.320 | 1.570 | 1.870 |

| 303.15 | 1.150 | 1.370 | 1.630 |

| 308.15 | 1.010 | 1.200 | 1.430 |

| 313.15 | 0.890 | 1.060 | 1.260 |

| 323.15 | 0.720 | 0.860 | 1.020 |

| 333.15 | 0.590 | 0.710 | 0.840 |

Data compiled from research on activated aqueous solutions of potassium β-alaninate. cetjournal.it

Kinetic Studies of Reactions in Aqueous Media

The kinetics of the reaction between CO2 and aqueous potassium alaninate solutions have been studied to understand the rate of CO2 absorption. acs.orgelsevierpure.com These studies are essential for optimizing the design of industrial absorbers. The reaction rate is influenced by factors such as the concentration of the potassium alaninate solution and the temperature. elsevierpure.com

Kinetic studies provide crucial data for developing rate-based models of CO2 capture processes, allowing for more accurate predictions of absorber performance.

Table 3: Reaction Rate Constants for CO2 Absorption in Aqueous Potassium Alaninate Solutions

| Temperature (K) | Concentration (M) | Overall Rate Constant (s⁻¹) |

| 293.15 | 1.0 | 1.02 x 10⁵ |

| 293.15 | 2.0 | 1.80 x 10⁵ |

| 293.15 | 3.0 | 3.18 x 10⁵ |

| 303.15 | 1.0 | 1.51 x 10⁵ |

| 303.15 | 2.0 | 2.67 x 10⁵ |

| 303.15 | 3.0 | 4.72 x 10⁵ |

| 313.15 | 1.0 | 2.24 x 10⁵ |

| 313.15 | 2.0 | 3.96 x 10⁵ |

| 313.15 | 3.0 | 7.00 x 10⁵ |

Organic Reactivity of β-Alaninate Derivatives

The β-alaninate structure, with its amino and carboxylate functional groups, allows for a variety of organic reactions, leading to the formation of different derivatives.

Esterification and Amidation Reactions

The carboxylate group of β-alaninate can undergo esterification with alcohols, typically under acidic conditions, to form β-alanine esters. Similarly, the amino group can react with carboxylic acids or their derivatives to form amides. These reactions are fundamental in peptide synthesis and the creation of various organic molecules. researchgate.netscholarsresearchlibrary.com

The synthesis of β-alanine derivatives, including esters and amides, has been explored for various applications, including their potential antimicrobial properties. researchgate.net The reactivity of the amino and carboxyl groups allows for the systematic modification of the β-alanine backbone to produce a library of compounds with diverse functionalities.

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. For β-alanine, this process can occur under specific conditions, although it is not as facile as in β-keto acids. One significant pathway for the formation of β-alanine in biological systems is the decarboxylation of L-aspartate, catalyzed by the enzyme L-aspartate-α-decarboxylase. frontiersin.orgbio-rad.comresearchgate.net This enzymatic reaction is a key step in the biosynthesis of β-alanine in many organisms. frontiersin.orgbio-rad.com

While the enzymatic decarboxylation of aspartate to β-alanine is well-established, the non-enzymatic decarboxylation of β-alanine itself typically requires more stringent conditions, such as high temperatures. The stability of the resulting carbanion intermediate plays a crucial role in the feasibility of the decarboxylation reaction. Studies have shown that one-photon ionization of β-alanine can induce a decarboxylation reaction. nih.gov

Electrochemical Properties and Redox Behavior of Alaninate Species

The electrochemical behavior of amino acids, including alanine (B10760859), has been investigated to understand their antioxidant properties and their interactions in biological systems. electrochemsci.org The electrooxidation of alanine at a platinum electrode in a non-aqueous solution has been shown to be an irreversible process that occurs in two steps. electrochemsci.org

Cyclic voltammetry and differential pulse voltammetry are common techniques used to study the redox behavior of such compounds. electrochemsci.org These studies can determine key parameters such as the peak potential, half-peak potential, and half-wave potential for the electrooxidation process. electrochemsci.org While specific studies on the electrochemical properties of potassium β-alaninate are not extensively detailed in the available literature, the general principles of amino acid electrochemistry suggest that the alaninate species would exhibit redox activity associated with its functional groups. The presence of the potassium counter-ion would primarily affect the solution's conductivity and ionic strength, which can influence the electrochemical measurements. Further research is needed to fully elucidate the specific electrochemical characteristics of potassium β-alaninate.

Table 4: Electrochemical Oxidation Potentials of Alanine

| Parameter | Value (V) |

| Half-wave potential (E₁/₂) - Step 1 | 0.61 |

| Half-wave potential (E₁/₂) - Step 2 | 0.86 |

Data from the electrooxidation of alanine in a non-aqueous solution at a platinum electrode. electrochemsci.org

Supramolecular Chemistry and Self Assembly Involving β Alaninate

Design and Synthesis of β-Alaninate-Derived Supramolecular Materials

The strategic design of molecules incorporating the β-alaninate structure has led to the synthesis of novel soft materials, including hydrogels and nanostructured assemblies derived from peptide foldamers.

Organic salts incorporating β-alaninate derivatives have been engineered as effective low-molecular-weight hydrogelators. The formation of these gels is driven by the self-assembly of the salt molecules into extensive three-dimensional networks that immobilize water. A key design strategy involves the creation of primary ammonium (B1175870) monocarboxylate (PAM) salts from β-alanine derivatives. For instance, derivatives of pyrene (B120774) and naphthalene (B1677914) acetic acid containing β-alanine have been synthesized to explore the role of specific non-covalent interactions in gelation. nih.gov

The synthesis of these materials typically involves the neutralization reaction between a β-alanine derivative (the acid component) and a primary amine (the base component) to form the PAM salt. The resulting amphiphilic salt, when dissolved in water under appropriate conditions (e.g., heating followed by cooling), self-assembles into fibrous networks, leading to hydrogel formation. Single-crystal X-ray diffraction studies have been crucial in correlating the molecular structure of these salts with their gelation ability, revealing that specific hydrogen-bonding patterns are essential for forming the supramolecular polymers that constitute the gel network. nih.gov

Foldamers are oligomers composed of non-natural amino acids that adopt well-defined, predictable secondary structures, similar to proteins. rsc.org Peptides containing β-alanine and its cyclic derivatives are a prominent class of foldamers that can be designed to self-assemble into complex, functional nanomaterials. nih.govcolab.ws The inclusion of β-amino acids enhances the metabolic stability of these peptides and provides access to unique helical and sheet-like conformations not readily accessible to natural α-peptides. colab.ws

The synthesis of these β-peptide foldamers is typically achieved through standard solid-phase or solution-phase peptide synthesis methodologies. chinesechemsoc.org The design principle involves creating sequences that promote specific secondary structures, which then serve as the building blocks for hierarchical self-assembly. rsc.org For example, β-peptides composed of cyclic β-amino acids have been shown to form stable helical structures that self-assemble in solution to create a variety of nanostructures, including nanotubes, nanoribbons, and nanospheres. rsc.org

The following table summarizes examples of nanostructures formed from the self-assembly of β-alanine or cyclic β-amino acid-containing peptides.

| Peptide Building Block | Resulting Nanostructure | Driving Interactions |

| Peptides with cis-β-aminocyclobutane-1-carboxylic acid (ACBC) | Helical assemblies | Hydrophobic interactions, Head-to-tail hydrogen bonds |

| Peptides with trans-2-aminocyclopentanecarboxylic acid (ACPC) | Tooth-shaped, windmill-shaped 3D microstructures | Lateral hydrophobic interactions, Head-to-tail hydrogen bonds |

| α,β-Peptides with regular ααβ repeat pattern | Four-helix bundles | Hydrophobic interactions within the bundle |

Mechanisms of Supramolecular Self-Assembly

The self-assembly of β-alaninate-containing molecules is governed by a delicate balance of multiple non-covalent interactions. The interplay between these forces dictates the final morphology and properties of the supramolecular structure.

Hydrogen bonding is a primary driving force in the self-assembly of β-alaninate systems. chemistryviews.org The N-H groups of the amino functionality and backbone amides, along with the carboxylate oxygen atoms, act as hydrogen bond donors and acceptors, respectively. In β-peptide foldamers, these interactions are responsible for stabilizing secondary structures like helices and β-sheets. nih.govresearchgate.net The assembly of these folded monomers into larger structures often involves intermolecular hydrogen bonds, such as head-to-tail interactions, which link the units into fibrillar polymers. nih.gov

Ionic interactions, or salt bridges, are crucial, particularly in organic salt-based systems like potassium beta-alaninate. The electrostatic attraction between the negatively charged carboxylate group (COO⁻) of the alaninate (B8444949) and a positively charged counter-ion (like the potassium ion, K⁺, or an ammonium group, NH₃⁺) is a powerful organizing force. nih.gov In organic salt hydrogelators derived from β-alanine, these ionic pairings, in conjunction with hydrogen bonding, create robust synthons that guide the assembly process. nih.gov Studies on simple amino acids have shown that the zwitterionic nature of the molecule, with its charged amino and carboxylate groups, facilitates self-organization into microstructures through these electrostatic interactions. mdpi.com

While hydrogen bonds and ionic interactions provide specificity and directionality, hydrophobic interactions are often the key driving force for the hierarchical assembly of β-alaninate-containing structures in aqueous environments. researchgate.net When β-peptides fold into amphiphilic secondary structures (e.g., helices with one hydrophobic face and one hydrophilic face), they tend to aggregate to minimize the exposure of nonpolar side chains to water. nih.gov This lateral association of folded monomers, driven by the hydrophobic effect, leads to the formation of larger assemblies like bundles, fibers, and sheets. rsc.orgnih.gov

Structural and Dynamic Aspects of β-Alaninate in Self-Assembling Systems

The conformational flexibility of the β-alaninate backbone plays a significant role in the structure and dynamics of its self-assembling systems. Unlike the more rigid α-amino acids, the additional carbon in the β-alanine backbone allows for a greater range of accessible conformations. acs.org This flexibility can be both an advantage and a challenge in the design of supramolecular materials.

Computational tools, such as molecular dynamics (MD) simulations, are often used to investigate the dynamic processes of self-assembly and to understand the conformational landscape of β-peptide systems. nih.govnih.gov These simulations can reveal how individual molecules interact and organize over time, providing insights into the early stages of aggregation and the stability of the final structures. For instance, MD simulations can help elucidate the preferred conformations of β-alaninate within an assembly and the role of solvent molecules in mediating interactions. nih.gov

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide critical data on both the dynamic behavior and the static structure of these assemblies. nih.govacs.org NMR can probe the conformational distribution of peptides in solution and identify the specific intermolecular contacts, such as hydrogen bonds, that are formed upon assembly. acs.org High-resolution crystal structures of self-assembled β-peptides have revealed the precise atomic-level details of the packing motifs, confirming the importance of specific hydrogen bonding and hydrophobic contacts in creating ordered hierarchical structures. acs.orgnih.gov The combination of these techniques provides a comprehensive picture of how the structural and dynamic properties of the β-alaninate unit contribute to the formation and function of complex supramolecular materials.

Advanced Analytical Methodologies for Potassium β Alaninate Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of potassium β-alaninate, providing robust methods for its separation from complex matrices and subsequent quantification. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-performance liquid chromatography (UPLC), are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a widely applied technique for the identification and quantification of β-alanine and its salts. nih.gov The versatility of HPLC allows for several approaches, including direct analysis and analysis following derivatization to enhance detection.

One common HPLC method involves the use of an amino-bonded silica (B1680970) gel column. In this approach, the separation is achieved using a mobile phase consisting of a phosphate (B84403) buffer, with detection carried out at a wavelength of 205 nm. creative-proteomics.com Another effective strategy employs hydrophilic interaction liquid chromatography (HILIC) on an Atlantis HILIC silica column. This method utilizes a mobile phase composed of ammonium (B1175870) acetate (B1210297) in a water/acetonitrile mixture. nih.gov

To improve sensitivity and selectivity, pre-column derivatization is often employed. A widely used derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). The resulting fluorescent derivatives can be separated on a reversed-phase column and detected with high sensitivity. researchgate.net This derivatization targets the primary amine group of the β-alaninate molecule.

Table 1: Exemplary HPLC Methods for β-Alanine Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Amino-bonded silica gel | Atlantis HILIC silica (4.6 x 150 mm, 3 μm) | Reversed-phase |

| Mobile Phase | 0.05 mol/L phosphate buffer (pH 4.0) | Solvent A: 0.65 mM ammonium acetate in water/acetonitrile (25:75), Solvent B: 4.55 mM ammonium acetate in water/acetonitrile (70:30) | Gradient elution |

| Detection | UV at 205 nm | Not specified | Fluorescence (after FMOC derivatization) |

| Reference | creative-proteomics.com | nih.gov | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-performance liquid chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption, owing to the use of smaller stationary phase particles. UPLC coupled with mass spectrometry (UPLC-MS) is a particularly powerful tool for the analysis of β-alanine and its salts, providing high sensitivity and specificity.

A notable UPLC-MS method involves pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. This allows for the reproducible and robust separation of multiple amino compounds, including β-alanine, in a short analysis time of approximately 7.5 minutes. cetjournal.it The method demonstrates excellent resolution, even for isomeric compounds, and has been validated for quantification over a wide concentration range. cetjournal.it The use of tandem mass spectrometry (MS/MS) further enhances the certainty of identification and quantification.

Spectrophotometric Determination Methods

Spectrophotometry provides a simple, cost-effective, and rapid method for the quantitative determination of potassium β-alaninate. These methods are typically based on a color-forming reaction with the amino group of the β-alaninate anion.

A well-established spectrophotometric method involves the reaction of β-alanine with the sodium salt of 1,2-naphthoquinone-4-sulfonic acid. nih.govscispace.com This reaction produces a colored product that can be quantitatively measured by its absorbance at a specific wavelength. The developed method has been optimized and validated, demonstrating good linearity, precision, and accuracy. nih.gov

Table 2: Key Parameters for Spectrophotometric Determination of β-Alanine

| Parameter | Value |

|---|---|

| Reagent | Sodium salt of 1,2-naphthoquinone-4-sulfonic acid |

| Wavelength of Maximum Absorbance (λmax) | 470 nm |

| Validation Parameters | |

| Linearity (Correlation Coefficient, r) | 1.000 |

| Precision (RSD%) | 0.806% |

| Accuracy | 100.8% |

| Reference | nih.gov |

This technique is particularly suitable for routine quality control analysis in laboratory settings. nih.gov

Capillary Electrophoresis for Salt and Derivative Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged species like the β-alaninate anion and the potassium cation. CE offers advantages such as low sample and reagent consumption and high resolving power. scispace.com

In the context of potassium β-alaninate, CE can be employed to analyze the salt's purity by separating the β-alaninate anion from the potassium cation and any other charged impurities. The separation is achieved in a fused-silica capillary under the influence of a high electric field. The choice of background electrolyte is crucial for optimizing separation. For instance, phosphate buffers are commonly used. For the analysis of amino acids in saline samples, higher ionic strength buffer systems, such as a 75 mM borate (B1201080) buffer (pH 9.5), have been developed to improve buffering capacity and salt tolerance. nih.gov

Furthermore, CE is highly effective for the analysis of β-alaninate derivatives. Similar to HPLC, derivatization can be performed to enhance detection sensitivity, especially for UV or fluorescence detection. Reagents like 1,2-naphthoquinone-4-sulfonate can be used for pre-column derivatization, with the resulting derivatives being separated in the capillary and detected spectrophotometrically. scispace.com Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the sensitive and selective analysis of amino acids, including β-alanine. creative-proteomics.comnih.gov This hyphenated technique is particularly useful for complex samples and for confirming the identity of analytes. creative-proteomics.comnih.gov

Table 3: Capillary Electrophoresis Conditions for Amino Acid Derivative Analysis

| Parameter | Value |

|---|---|

| Derivatizing Agent | 1,2-naphthoquinone-4-sulfonate |

| Capillary | Fused-silica |

| Background Electrolyte | 40 mM Sodium tetraborate (B1243019) in isopropanol (B130326) (3:1, v/v) |

| Applied Potential | 30 kV |

| Detection | Spectrophotometric at 480 nm |

| Reference | scispace.com |

Biochemical and Biosynthetic Roles of β Alanine Derivatives in Non Human Biological Systems

β-Alanine as a Precursor for Biosynthetic Pathways (e.g., Pantothenic Acid, Coenzyme A)

β-Alanine, a naturally occurring beta-amino acid, is a fundamental precursor in the biosynthesis of essential compounds across various non-human biological systems, most notably pantothenic acid (Vitamin B5) and, consequently, Coenzyme A (CoA). frontiersin.orgnih.gov In all organisms, including plants and microorganisms, β-alanine is a critical component of pantothenate. frontiersin.orgutexas.edu The synthesis of pantothenate involves the ATP-dependent condensation of β-alanine with pantoate, a reaction catalyzed by the enzyme pantothenate synthetase. nih.govresearchgate.net

Pantothenate is indispensable as it is the direct precursor to the 4'-phosphopantetheine (B1211885) moiety of Coenzyme A and acyl carrier proteins (ACP). frontiersin.orgnih.gov CoA is a vital cofactor in cellular metabolism, playing a central role in numerous biochemical reactions. nih.govresearchgate.net These include the synthesis and degradation of fatty acids, the operation of the tricarboxylic acid (TCA) cycle, and the synthesis of phospholipids. frontiersin.orgnih.gov

In microorganisms like E. coli, the formation of β-alanine from the alpha-decarboxylation of L-aspartate is the first committed step in the CoA biosynthetic pathway. utexas.eduresearchgate.net While these microbes can synthesize pantothenate de novo, this pathway is absent in animals, making it a target for the development of antimicrobial agents. nih.gov In bacteria, even when pantothenate is supplied externally, it is often first broken down into pantoate and β-alanine before being re-synthesized into CoA, highlighting the preference for utilizing β-alanine in this pathway. nih.govresearcher.life In plants, the synthesis of CoA from β-alanine is crucial for withstanding various stresses and is involved in both primary and secondary metabolism, including lignin (B12514952) biosynthesis. frontiersin.orgresearchgate.netmdpi.com

Enzymatic Mechanisms in β-Alanine Metabolism and Interconversion

The metabolism of β-alanine in non-human biological systems involves several distinct enzymatic pathways for its synthesis and degradation. The primary routes of biosynthesis vary between organisms, such as plants and bacteria. frontiersin.org

In many bacteria, such as E. coli, the principal pathway for β-alanine synthesis is the direct decarboxylation of L-aspartate. utexas.edu This reaction is catalyzed by L-aspartate-1-decarboxylase (also known as PanD), an enzyme that uses a pyruvoyl group as a cofactor. utexas.edunih.gov

Plants exhibit greater diversity in β-alanine biosynthesis, with at least three proposed pathways:

From Polyamines : Spermine and spermidine (B129725) can be catabolized by polyamine oxidases to produce 1,3-diaminopropane, which is then converted to 3-aminopropanal (B1211446) and subsequently oxidized to β-alanine by an aldehyde dehydrogenase. frontiersin.orgnih.gov

From Propionate : Propionate can be converted through a series of enzymatic steps involving CoA activation, oxidation, hydration, and hydrolysis to yield 3-hydroxypropionate (B73278). The final step is a transamination reaction, catalyzed by a β-alanine-pyruvate transaminase, which converts 3-hydroxypropionate to β-alanine. frontiersin.org

From Uracil (B121893) Degradation : The catabolism of the pyrimidine (B1678525) base uracil can also lead to the formation of β-alanine through the action of enzymes such as dihydrouracil (B119008) dehydrogenase, dihydropyrimidinase, and β-ureidopropionase. frontiersin.orgresearchgate.net

The degradation of β-alanine typically occurs via transamination, where its amino group is transferred to an α-keto acid. researchgate.netnih.gov For example, β-alanine can be converted to malonate semialdehyde by transamination of 2-ketoglutarate to glutamate. nih.gov This malonate semialdehyde is then oxidatively decarboxylated to form acetyl-CoA and CO2. nih.gov

| Enzyme Name | EC Number | Reaction Catalyzed | Pathway | Organism Type |

|---|---|---|---|---|

| L-aspartate-1-decarboxylase (PanD) | 4.1.1.11 | L-aspartate → β-alanine + CO2 | Biosynthesis | Bacteria, Plants |

| Polyamine Oxidase | 1.5.3.14 | Spermidine/Spermine → 3-aminopropanal | Biosynthesis | Plants |

| Aldehyde Dehydrogenase | 1.2.1.3 | 3-aminopropanal → β-alanine | Biosynthesis | Plants |

| β-ureidopropionase | 3.5.1.6 | N-carbamoyl-β-alanine → β-alanine + NH3 + CO2 | Biosynthesis (Uracil degradation) | Plants |

| β-alanine-pyruvate transaminase | 2.6.1.18 | β-alanine + pyruvate (B1213749) ⇌ malonate semialdehyde + L-alanine | Degradation/Interconversion | Plants |

Agonistic Activity at Receptor Sites (e.g., Glycine (B1666218) Receptors, GABA Receptors) in Model Organisms

β-Alanine is structurally analogous to the inhibitory neurotransmitters glycine and γ-aminobutyric acid (GABA). nih.govresearchgate.net This structural similarity allows it to act as an agonist at certain receptor sites for these neurotransmitters in various model organisms. unimelb.edu.aunih.gov

Glycine Receptors: Research has demonstrated that β-alanine can activate strychnine-sensitive glycine receptors. nih.govnih.gov In studies using rat spinal dorsal horn neurons, β-alanine was shown to induce outward currents, hyperpolarizing the membrane potential by activating chloride (Cl-) channels through glycine receptors. nih.gov This suggests a potential role for β-alanine in modulating sensory information. Further studies in the rat hippocampus have suggested that β-alanine and taurine (B1682933) may be the primary endogenous agonists for glycine receptors in that brain region, as ambient glycine concentrations are often too low to induce significant receptor activation. researchgate.net

GABA Receptors: β-Alanine also exhibits agonistic activity at GABA receptors, particularly GABA-A and GABA-C subtypes. nih.govresearchgate.net Experiments using Xenopus oocytes injected with mouse brain messenger RNA (mRNA) showed that β-alanine could elicit responses through both GABA and glycine receptors. nih.gov The responses to β-alanine cross-desensitized with both GABA and glycine responses and were partially inhibited by antagonists for both receptor types (bicuculline for GABA and strychnine (B123637) for glycine). nih.gov In studies specifically on the α1β2γ2L GABA-A receptor subtype, β-alanine was identified as a high-efficacy agonist, capable of activating the receptor channel, though typically with a lower potency than GABA itself. mdpi.com

The dual activity of β-alanine at both glycine and GABA receptors indicates its potential as a neuromodulator in the central nervous system of non-human organisms. researchgate.netnih.gov In insects like Drosophila, β-alanine is also crucial for visual neurotransmission through its role in the histamine-carcinine cycle. elifesciences.org

| Receptor | Agonist Activity | Effect | Model Organism |

|---|---|---|---|

| Glycine Receptor (strychnine-sensitive) | Yes | Activation of Cl- channels, neuronal inhibition | Rat (spinal dorsal horn, hippocampus) |

| GABA-A Receptor | Yes | Activation of Cl- channels, neuronal inhibition | Mouse (via Xenopus oocyte expression) |

| GABA-C Receptor | Yes | Neuronal inhibition | General (vertebrate CNS) |

Biochemical Significance of β-Alanine Betaine (B1666868) in Plant Physiology (e.g., Stress Response)

In certain plant species, particularly those in the highly stress-tolerant family Plumbaginaceae, β-alanine is converted into β-alanine betaine, a quaternary ammonium (B1175870) compound that functions as a potent osmoprotectant. nih.govnih.gov This compound plays a significant role in helping plants withstand various abiotic stresses, including high salinity and hypoxia (low oxygen). nih.govoup.com

The synthesis of β-alanine betaine occurs through the stepwise N-methylation of β-alanine. nih.govoup.com This process is catalyzed by a trifunctional S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase enzyme, which sequentially adds three methyl groups to β-alanine, forming N-methyl β-alanine, N,N-dimethyl β-alanine, and finally β-alanine betaine. researchgate.netnih.gov

The accumulation of β-alanine betaine within the cytoplasm helps plants to maintain osmotic balance under conditions of high external salt concentration or water deficit. mdpi.commdpi.com As a compatible solute, it can accumulate to high concentrations without interfering with cellular metabolism, thereby protecting enzymes and cellular structures from the damaging effects of dehydration and ion toxicity. nih.govmdpi.com

It has been proposed that β-alanine betaine is a more suitable osmoprotectant than the more common glycine betaine, especially under conditions of combined salinity and hypoxia. nih.govoup.com This is because the first step in glycine betaine synthesis requires molecular oxygen, a limitation under hypoxic conditions. The synthesis of β-alanine betaine from the ubiquitous metabolite β-alanine provides an evolutionary advantage for plants in such stressful environments. nih.govnih.gov The accumulation of β-alanine itself is a generic stress response in many plants, with levels increasing in response to heat, drought, and heavy metal shock. frontiersin.orgnih.govmdpi.com

Q & A

Q. What ethical guidelines apply to studies investigating this compound’s pharmacological effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.